N,N'-Dimetil-2-nitro-1,1-etenodamina

Descripción general

Descripción

N,N’-Dimethyl-2-nitro-1,1-ethenediamine is an organic compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

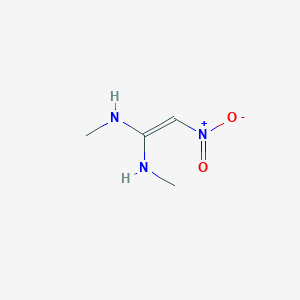

N,N'-Dimethyl-2-nitro-1,1-ethenediamine has the molecular formula C₆H₈N₄O₂. Its structure includes two dimethylamino groups and a nitro group attached to a vinylene bridge, which contributes to its reactivity and utility in synthesis.

Synthesis of Heterocyclic Compounds

N,N'-Dimethyl-2-nitro-1,1-ethenediamine serves as a synthetic building block for the creation of various heterocyclic compounds. It reacts with electrophiles to produce highly functionalized derivatives, including acyclic, carbocyclic, and both five- and six-membered heterocycles. This application is crucial in drug discovery and development.

Table 1: Examples of Heterocyclic Compounds Synthesized

| Compound Name | Type | Reaction Conditions |

|---|---|---|

| Compound A | Fused Heterocycle | 60°C, pH 7.4 borate buffer |

| Compound B | Five-membered Ring | 25 min reaction time |

| Compound C | Six-membered Ring | Varies based on electrophile |

Pharmaceutical Applications

N,N'-Dimethyl-2-nitro-1,1-ethenediamine has been investigated in the context of drug interactions and pharmacological properties. It has shown potential as a reagent in spectrophotometric investigations of drugs such as nizatidine and ranitidine. The compound's pK values indicate its behavior in biological systems, suggesting possible influences on gastric acid secretion.

Table 2: Spectrophotometric Investigation Results

| Drug Name | pK Values |

|---|---|

| Nizatidine | -0.82, 1.95, 6.67 |

| Ranitidine | 1.95, 8.13 |

| N,N'-Dimethyl-2-nitro-1,1-ethenediamine | 2.60 |

Material Science

The compound is also utilized in the preparation of luminescent materials, contributing to advancements in material science. Its unique chemical properties allow for the development of novel materials with specific optical characteristics.

Case Study 1: Synthesis of Antihistamines

A study demonstrated the use of N,N'-Dimethyl-2-nitro-1,1-ethenediamine as an intermediate in synthesizing antihistamines. The process involved reacting the compound with various amines under controlled conditions to yield desired antihistaminic properties.

Case Study 2: Investigation of Drug Interactions

In another research project, the compound was used to explore its interactions with gastric acid inhibitors. The findings indicated that N,N'-Dimethyl-2-nitro-1,1-ethenediamine could modulate the activity of these drugs, providing insights into its potential therapeutic applications.

Métodos De Preparación

N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in methanol at 80°C for one hour. After the reaction is complete, the mixture is cooled to around 0°C, resulting in the precipitation of the solid product .

Análisis De Reacciones Químicas

N,N’-Dimethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include potassium hexacyanoferrate (II) for cyanation and carbodiimide for tandem reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of N,N’-Dimethyl-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects .

Comparación Con Compuestos Similares

N,N’-Dimethyl-2-nitro-1,1-ethenediamine can be compared with similar compounds such as:

- N,N-Dimethyl-2-nitroethene-1,1-diamine

- N,N-Dimethyl-2-nitrovinylamine

- 1-Dimethylamino-2-nitroethylene

These compounds share similar structural features but differ in their specific chemical properties and reactivity. N,N’-Dimethyl-2-nitro-1,1-ethenediamine is unique due to its specific combination of functional groups and its applications in diverse research fields .

Actividad Biológica

N,N'-Dimethyl-2-nitro-1,1-ethenediamine (DMNE) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N'-Dimethyl-2-nitro-1,1-ethenediamine has the following chemical formula: CHNO. The presence of the nitro group and the ethylenediamine moiety contributes to its reactivity and biological interactions. The compound's protolytic constants have been studied to understand its behavior in various pH environments, which is crucial for its biological activity.

Protolytic Behavior

Research indicates that DMNE exhibits distinct prototropic exchange equilibria. The determined pK values for DMNE are 2.60, which corresponds to the C-protonation of the nitroethenediamine fragment. This behavior affects its solubility and reactivity in biological systems, influencing its pharmacological properties .

Antimicrobial Activity

DMNE has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that DMNE can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of DMNE. In particular, it has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a study comparing several compounds with DMNE, it was found that DMNE exhibited a comparable inhibition zone diameter against tested bacterial strains when compared to standard antibiotics like ceftriaxone. This suggests that DMNE could serve as a viable alternative or adjunct in antibiotic therapies .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of DMNE on MCF-7 cells revealed that treatment with DMNE resulted in significant cell viability reduction. Flow cytometry analysis indicated an increase in early apoptotic cells upon DMNE treatment, supporting its role as an anticancer agent .

Data Tables

Propiedades

IUPAC Name |

1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVPDAUEBSGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495172 | |

| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54252-45-8 | |

| Record name | 1,1-Bis(methylamino)-2-nitroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(METHYLAMINO)-2-NITROETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Protolytic constants of nizatidine, ranitidine and N,N'-dimethyl-2-nitro-1,1-ethenediamine; spectrophotometric and theoretical investigation"?

A1: The research paper focuses on determining the protolytic constants (pKa values) of three compounds: nizatidine, ranitidine, and N,N'-Dimethyl-2-nitro-1,1-ethenediamine. [] The researchers utilized both spectrophotometric techniques and theoretical calculations to investigate these constants. This suggests the study aimed to understand the acid-base properties of these compounds, which is crucial for understanding their behavior in solution and their potential interactions with biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.